molecular formula C21H16N4O2 B5355713 {3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetic acid

{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetic acid

Cat. No.: B5355713
M. Wt: 356.4 g/mol
InChI Key: VZSKWTKXDSUZDI-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetic acid is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of {3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetic acid involves the inhibition of various signaling pathways in cancer cells and inflammatory cells. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It also inhibits the MAPK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit cell proliferation. It has also been found to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using {3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetic acid in lab experiments is its high potency and specificity. It can be used in small concentrations to achieve significant effects. However, one of the limitations is its solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on {3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetic acid. One of the directions is the development of new analogs with improved solubility and potency. Another direction is the study of its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more studies are needed to understand its mechanism of action and to optimize its therapeutic potential.
In conclusion, this compound is a promising compound with potential applications in cancer treatment and inflammation. Its high potency and specificity make it a valuable tool for scientific research. However, more studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of {3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetic acid involves the reaction of indole-3-acetic acid with 5-methyl-2-(2-nitrovinyl)benzimidazole in the presence of a base. The reaction yields the desired product with a good yield.

Scientific Research Applications

{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetic acid has been studied extensively for its potential applications in various fields. One of the major areas of research is cancer treatment. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Another area of research is the treatment of inflammation. This compound has been found to have anti-inflammatory properties and can reduce inflammation in animal models.

Properties

IUPAC Name

2-[3-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]indol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-13-6-7-17-18(8-13)24-21(23-17)14(10-22)9-15-11-25(12-20(26)27)19-5-3-2-4-16(15)19/h2-9,11H,12H2,1H3,(H,23,24)(H,26,27)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSKWTKXDSUZDI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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